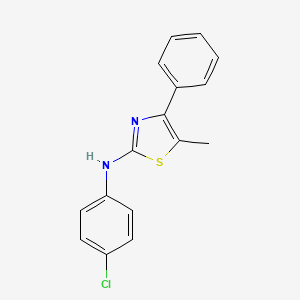
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,3,4-trichlorobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,3,4-Trichlorobenzenesulfonyl chloride+Morpholine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The trichlorobenzene ring can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonothioates.
Oxidation: Products include morpholine N-oxides.
Reduction: Products include partially or fully dechlorinated benzenesulfonyl derivatives.
Applications De Recherche Scientifique
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine involves its interaction with biological molecules through its sulfonyl group. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA).
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,4,6-Trichlorobenzenesulfonyl)morpholine: Similar structure but with different chlorine substitution pattern.
4-(2,3,5-Trichlorobenzenesulfonyl)morpholine: Another isomer with a different substitution pattern.
4-(2,3,4-Trichlorobenzenesulfonyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of morpholine.
Uniqueness
4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholine ring also imparts distinct chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-(2,3,4-trichlorophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c11-7-1-2-8(10(13)9(7)12)18(15,16)14-3-5-17-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUNHZDGJKCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)

![2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B5859302.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
![Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate](/img/structure/B5859314.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)
![3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide](/img/structure/B5859346.png)
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5859347.png)


![N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide](/img/structure/B5859369.png)

